molecular formula C14H21N B12542940 4-Methyl-N-(4-methylcyclohexyl)aniline CAS No. 146334-66-9

4-Methyl-N-(4-methylcyclohexyl)aniline

Cat. No.: B12542940
CAS No.: 146334-66-9
M. Wt: 203.32 g/mol
InChI Key: QXNRNMQORZTFLN-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with 4-methylcyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the aniline nitrogen by the 4-methylcyclohexyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or ruthenium complexes can be employed to enhance the reaction rate and selectivity . The use of such catalysts allows for the reaction to proceed at lower temperatures and pressures, making the process more energy-efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-methylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-(4-methylcyclohexyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-methylcyclohexyl)aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(4-methylcyclohexyl)aniline is unique due to the presence of both a methyl group and a cyclohexyl group on the aniline nitrogen. This structural feature imparts distinct steric and electronic properties, making the compound particularly useful in applications requiring specific molecular interactions and reactivity .

Properties

CAS No.

146334-66-9

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-methyl-N-(4-methylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-4,7-8,12,14-15H,5-6,9-10H2,1-2H3

InChI Key

QXNRNMQORZTFLN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC2=CC=C(C=C2)C

Origin of Product

United States

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